Argemonine

Vue d'ensemble

Description

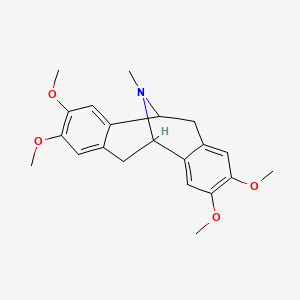

Argemonine is a naturally occurring alkaloid found in various species of the Argemone genus, particularly Argemone mexicana. It is a member of the pavine alkaloid family and is known for its complex molecular structure, which includes multiple methoxy groups and a nitrogen-containing heterocycle. The molecular formula of this compound is C21H25NO4 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of argemonine involves several steps, starting from simpler organic compounds. One common synthetic route involves the use of N,N-bis[1-(trimethylsiloxy)alkyl]formamides, which undergo a series of reactions to form the pavine alkaloid structure . The reaction conditions typically include the use of strong bases and specific solvents to facilitate the formation of the desired molecular structure.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Argemone species. extraction from plant sources involves solvent extraction techniques followed by purification processes such as chromatography to isolate the alkaloid in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Argemonine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the nitrogen-containing heterocycle, leading to different structural analogs.

Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

Applications De Recherche Scientifique

Pharmaceutical Applications

Cytotoxic Properties

Argemonine has shown promising cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further development as a chemotherapeutic agent. For instance, research indicated that this compound exhibited significant anti-proliferative activity with IC50 values as low as 2.5 μg/mL against certain cancerous cell lines such as RAW 264.7 and M12.C3F6 .

Mechanism of Action

The mechanism behind this compound's cytotoxicity appears to involve the modulation of cellular signaling pathways related to apoptosis and inflammation. Studies have indicated that this compound may reduce the expression of pro-inflammatory markers such as TNF-α and inhibit pathways like NF-κB, which are often upregulated in cancer .

Case Study: Skin Cancer Prevention

A study utilizing Argemone mexicana leaves demonstrated significant cancer preventive activity in mouse models. The results highlighted a dose-dependent reduction in tumor growth markers, suggesting that extracts containing this compound could be effective in preventing skin cancer .

Traditional Medicine

Historical Use

Traditionally, Argemone mexicana has been utilized in various cultures for treating skin ailments, infections, and even psoriasis. The biological activities attributed to this compound include anti-inflammatory and antimicrobial properties, which support its historical use in folk medicine .

Preparation Methods

Typically, extracts from the plant are prepared through methods such as decoction or infusion, allowing the bioactive compounds like this compound to be released for therapeutic use.

Agricultural Applications

Natural Herbicide Potential

Research suggests that extracts from Argemone species possess herbicidal properties due to their alkaloid content. This makes them candidates for developing natural herbicides that can control weed populations without the adverse effects associated with synthetic chemicals .

Pest Resistance

The alkaloids found in Argemone species have also shown efficacy against various agricultural pests, indicating potential for use in organic farming practices to protect crops from infestations .

Biofuel Production

Sustainable Energy Source

The Argemone species thrive in poor soil conditions and require minimal water, making them an environmentally friendly option for biofuel production. The high oil content in their seeds presents an opportunity for extracting oils suitable for biodiesel production .

Summary Table of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Pharmaceuticals | Potential chemotherapeutic agent due to cytotoxic properties | IC50 values as low as 2.5 μg/mL against cancer cells |

| Traditional Medicine | Used historically for treating skin ailments and infections | Effective in reducing tumor markers in animal studies |

| Agriculture | Natural herbicide and pest resistance | Effective against various agricultural pests |

| Biofuel Production | High oil content suitable for biodiesel | Sustainable growth conditions; low resource requirements |

Mécanisme D'action

The exact mechanism of action of argemonine is not fully elucidated. studies suggest that it may exert its effects through interactions with cellular enzymes and pathways involved in cell proliferation and apoptosis. This compound has been shown to inhibit the activity of certain enzymes, leading to reduced cell growth and increased cell death in cancerous cells .

Comparaison Avec Des Composés Similaires

Berberine: Another alkaloid with significant anti-cancer properties.

Laudanosine: An alkaloid with similar structural features but different biological activities.

Norargemonine: A structural analog of this compound with slight modifications in its molecular structure.

Uniqueness: this compound is unique due to its specific combination of methoxy groups and nitrogen-containing heterocycle, which contribute to its distinct biological activities and chemical properties. Its ability to inhibit cancer cell proliferation sets it apart from other similar alkaloids .

Activité Biologique

Argemonine, an alkaloid derived from the Argemone species, particularly Argemone gracilenta, has garnered attention for its potential biological activities. This article delves into the anti-proliferative effects of this compound, its mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Overview of this compound

This compound is classified as a benzylisoquinoline alkaloid, a group known for various pharmacological properties. Research indicates that this compound exhibits significant anti-cancer activity, particularly against certain cancer cell lines while showing selectivity for malignant over normal cells.

In Vitro Studies

Recent studies have demonstrated that this compound possesses potent anti-proliferative effects against several cancer cell lines. The following table summarizes the IC50 values of this compound against different cell lines:

| Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|

| M12.C3F6 | 2.8 | Highly active |

| RAW 264.7 | 2.5 | Highly active |

| HeLa | 12.1 | Moderately active |

| L-929 (normal) | >100 | No activity |

These results indicate that this compound is significantly more effective than the methanol extract from which it was isolated, being up to 25 times more potent against RAW 264.7 cells and six times more potent against HeLa cells .

The mechanisms through which this compound exerts its anti-cancer effects are not fully elucidated; however, it is suggested that its activity may involve:

- Induction of Apoptosis : this compound may trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression, this compound can effectively halt the growth of cancerous cells.

- Selective Toxicity : The lack of activity on normal L-929 cells suggests a selective mechanism that spares healthy tissues while targeting malignant ones .

Case Study 1: Argemone Gracilenta Extracts

A study evaluated the biological activities of various extracts from Argemone gracilenta, focusing on their cytotoxic effects. The findings highlighted that fractions containing this compound exhibited significant anti-proliferative properties against multiple cancer cell lines. This case study emphasizes the importance of isolating specific compounds from plant extracts to enhance therapeutic efficacy .

Case Study 2: Comparative Analysis with Other Alkaloids

In comparative studies with other alkaloids like berberine, this compound showed superior activity against certain cancer cell lines. This case study provided insights into the structural characteristics contributing to the potency of these compounds and suggested pathways for future drug development based on their mechanisms .

Propriétés

IUPAC Name |

4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOWCPFWLCIQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937134 | |

| Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6901-16-2, 16584-62-6, 5531-95-3 | |

| Record name | Dibenzo(a,e)cycloocten-5,11-imine, 5,6,11,12-tetrahydro-2,3,8,9-tetramethoxy-13-methyl-, (5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argemonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Argemonine, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Argemonine, (.+-.)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Argemonine?

A1: this compound has the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol. [, , ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) spectroscopy, and X-ray diffraction. These techniques have provided valuable insights into its structure, absolute configuration, and conformation. [, , , , , , ]

Q3: From which plant species has this compound been isolated?

A3: this compound has been isolated from various Argemone species, including Argemone hispida, Argemone platyceras, and Argemone munita subsp. rotundata, as well as from Berberis buxifolia. [, , , ]

Q4: Have there been any successful synthetic routes for this compound?

A4: Yes, several synthetic approaches have been developed for the preparation of this compound. These include routes utilizing chiral bicyclic lactams, N,N-bis[1-(trimethylsiloxy)alkyl]-formamides, and tetrahydro-6,12-methanodibenz[c,f]azocine as starting materials. Some methods have achieved enantioselective synthesis of (-)-Argemonine. [, , , ]

Q5: What are the known biological activities of this compound?

A5: this compound has been reported to exhibit inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and prolyl oligopeptidase, enzymes implicated in Alzheimer's disease. [] It has also shown curarimimetic activity, acting as a neuromuscular junction blocking agent. [, ]

Q6: How does the structure of this compound contribute to its biological activities?

A6: While the exact mechanism of action for all its activities is not fully elucidated, the structure of this compound, particularly its stereochemistry, plays a role in its interactions with biological targets. Studies comparing enantiomers of this compound and related compounds have demonstrated that specific configurations exhibit higher potency for neuromuscular blockade. [, ]

Q7: What is the potential of this compound as a therapeutic agent?

A7: While this compound exhibits interesting biological activities, further research is needed to assess its therapeutic potential. In vitro and in vivo studies are necessary to fully understand its efficacy, safety profile, and potential applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.